(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide
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Overview
Description
(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a methyl-substituted pyridine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and suitable amine precursors.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.
Final Product Formation: The intermediate is then subjected to further reactions, such as reduction and amidation, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing batch reactors to control reaction parameters and monitor the progress of the synthesis.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in various industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(pyridin-3-yl)propanamide: Lacks the methyl group on the pyridine ring.
(3R)-3-Amino-3-(6-chloropyridin-3-yl)propanamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-(6-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-2-3-7(5-12-6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1 |
InChI Key |
SMQRWRBQTGXBEQ-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=NC=C(C=C1)C(CC(=O)N)N |
Origin of Product |
United States |
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